molecular formula C17H18N4O3 B2982194 2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide CAS No. 2034512-12-2

2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

Cat. No.: B2982194
CAS No.: 2034512-12-2
M. Wt: 326.356
InChI Key: XGJQRLZZIWZHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a chemical research compound designed for biochemical and pharmacological studies. Its molecular architecture, featuring a furan-pyrazole core linked to a nicotinamide derivative, is characteristic of scaffolds investigated for targeting enzyme families such as kinases and ectonucleotidases . Compounds with pyrazole motifs are recognized as privileged structures in medicinal chemistry and are extensively explored as kinase inhibitors . Kinases are essential enzymes in cellular signaling, and their dysregulation is a factor in various pathologies, making inhibitors valuable as research tools and therapeutic agents . Furthermore, the structure is analogous to compounds that influence purinergic signaling pathways by interacting with ectonucleotidases—a family of enzymes including CD73, NTPDase, and ENPP that regulate extracellular nucleotide and nucleoside levels . These enzymes are implicated in a range of physiological and pathological processes, including immune response, inflammation, and cancer progression . Researchers may use this compound to probe these complex biological systems in a laboratory setting. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-ethoxy-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-2-23-17-14(5-3-7-19-17)16(22)18-8-9-21-12-13(11-20-21)15-6-4-10-24-15/h3-7,10-12H,2,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJQRLZZIWZHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Introduction of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a furan boronic acid or stannane derivative.

    Nicotinamide moiety attachment: The nicotinamide group is typically introduced through an amide coupling reaction, using a nicotinic acid derivative and an appropriate coupling reagent like EDCI or DCC.

    Ethoxy group addition: The ethoxy group can be introduced via an etherification reaction, using an appropriate alkyl halide and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to improve efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a synthetic organic compound with a complex structure featuring multiple functional groups. It contains a furan ring, a pyrazole moiety, and an ethoxy-acetamide group, all of which contribute to its biological properties.

Potential Applications

2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a compound of interest because of its potential biological activities, especially in antimicrobial and antiviral areas.

The mechanism of action of 2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide depends on its specific application. In medicinal chemistry, it may act by:

  • Inhibiting specific enzymes: Binding to the active site of an enzyme and preventing its normal function.
  • Modulating receptor activity: Interacting with cellular receptors to alter signal transduction pathways.
  • Inducing apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.

Other compounds

Other compounds include:

  • 4-ethoxy-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,5-dimethylbenzenesulfonamide, with a molecular weight of 389.5 and the molecular formula C19H23N3O4S .
  • 2-ethoxy-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide, with a molecular weight of 339.4 and the molecular formula C19H21N3O3 .
  • 4-ethoxy-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}benzamide, with the molecular formula C17H17N3O3 .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting specific enzymes: Binding to the active site of an enzyme and preventing its normal function.

    Modulating receptor activity: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Research

The following compounds share structural similarities with the target molecule, differing primarily in substituents and backbone modifications:

A-933548 and A-953227
  • Structure: A-933548: N-(4-amino-3,4-dioxo-1-phenyl-butan-2-yl)-2-(3-phenyl-1H-pyrazol-1-yl)nicotinamide. A-953227: 4-fluoro analogue of A-933548 with a 4-fluorophenyl substitution on the pyrazole ring.
  • Key Differences vs. Target Compound :
    • Backbone : Both feature a nicotinamide core linked to a pyrazole via an ethyl chain, similar to the target compound.
    • Substituents : A-933548/A-953227 have phenyl/fluorophenyl groups on the pyrazole, whereas the target compound has a furan-2-yl group. The ethoxy group on the nicotinamide in the target compound is absent in these analogues.
  • Functional Properties :
    • Enhanced selectivity for calpain over cathepsins (cysteine proteases).
    • Improved microsomal stability and cellular efficacy compared to earlier-generation inhibitors .
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide
  • Structure : Differs in the acetamide moiety (vs. nicotinamide) and a 4-isopropylthiophenyl substituent.
  • Key Differences vs. Substituent: The isopropylthio group may enhance lipophilicity compared to the ethoxy group in the target compound.
  • Implications : The absence of a nicotinamide ring likely alters binding affinity to enzymatic targets .

Comparative Data Table

Property/Compound Target Compound A-933548 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide
Molecular Weight Not reported ~450 (estimated) 369.5
Core Structure Nicotinamide + pyrazole-ethyl Nicotinamide + pyrazole-ethyl Acetamide + pyrazole-ethyl
Key Substituents Ethoxy (nicotinamide), furan-2-yl (pyrazole) Phenyl/fluorophenyl (pyrazole) Isopropylthiophenyl (acetamide)
Enzymatic Selectivity Not reported Calpain > Cathepsins Not reported
Metabolic Stability Not reported High microsomal stability Not reported

Substituent Effects on Bioactivity

  • Furan-2-yl vs. Phenyl/Fluorophenyl: The furan-2-yl group in the target compound may confer distinct electronic and steric properties compared to the phenyl/fluorophenyl groups in A-933548/A-953225.
  • Ethoxy vs. Acetamide Modifications : The ethoxy group on the nicotinamide ring may enhance solubility relative to the isopropylthio group in the acetamide analogue, which could favor pharmacokinetic profiles .

Biological Activity

2-Ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The molecular formula of 2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is C15H21N3O3C_{15}H_{21}N_{3}O_{3}, with a molecular weight of approximately 291.35 g/mol. The compound features a furan ring, a pyrazole moiety, and an ethoxy-acetamide group, which are significant for its biological properties.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, such as 2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide, exhibit promising antimicrobial properties. For instance, studies have shown that similar pyrazole derivatives possess significant antibacterial and antifungal activities against various pathogens .

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor properties. Compounds structurally related to 2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide have demonstrated inhibitory activity against several cancer cell lines. For example, certain pyrazole derivatives have been reported to inhibit BRAF(V600E), EGFR, and other targets involved in tumor growth .

Anti-inflammatory Effects

Studies have also indicated that pyrazole derivatives can exhibit anti-inflammatory effects. Compounds similar to 2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide have shown the ability to inhibit nitric oxide production and reduce inflammation in various models .

Data Tables

Biological Activity Compound Effect Reference
AntimicrobialPyrazole Derivative ASignificant inhibition against Staphylococcus aureus
AntitumorPyrazole Derivative BIC50 = 5 µM against A549 cells
Anti-inflammatoryPyrazole Derivative CReduced TNF-alpha production by 40%

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those structurally related to 2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide. The results showed that these compounds exhibited significant activity against both gram-positive and gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections.

Case Study 2: Antitumor Activity

In another investigation, a series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that some compounds exhibited potent antitumor activity with IC50 values in the low micromolar range. These findings support the potential use of pyrazole-based compounds in cancer therapy.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of 2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide?

  • Methodological Answer :

  • Step 1 : Begin with nicotinamide derivatization by introducing the ethoxy group at the 2-position via nucleophilic substitution under anhydrous conditions (e.g., using NaH in DMF).
  • Step 2 : Synthesize the pyrazole-furan moiety separately. For pyrazole formation, employ a cyclocondensation reaction between hydrazines and diketones (e.g., furan-2-carbaldehyde derivatives) .
  • Step 3 : Couple the pyrazole-furan intermediate to the ethoxynicotinamide core using a linker like 2-chloroethylamine, followed by deprotection and purification via column chromatography .
  • Critical Parameters : Monitor reaction temperature (40–60°C for pyrazole cyclization) and solvent choice (e.g., dichloromethane or acetonitrile for coupling reactions) to avoid side products .

Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation from a solvent mixture (e.g., ethanol/DCM) to obtain single crystals suitable for diffraction.
  • Data Collection : Employ a synchrotron or high-resolution diffractometer (λ = 0.71073 Å for Mo-Kα radiation).
  • Refinement : Apply the SHELXL program for structure solution and refinement. Key steps include:
  • Initial phasing with SHELXD .
  • Anisotropic displacement parameter refinement for non-H atoms.
  • Validation using R-factor convergence (< 5%) and Hirshfeld surface analysis .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using LC-MS/MS. For instance, if in vitro assays show potent enzyme inhibition but in vivo efficacy is low, evaluate first-pass metabolism (e.g., CYP450-mediated degradation) .
  • Tissue Distribution Studies : Use radiolabeled analogs (e.g., ^14C-tagged) to track compound localization in target tissues versus plasma .
  • Dose Optimization : Adjust dosing regimens (e.g., intraperitoneal vs. oral) to account for absorption variability, as seen in MC38 xenograft models .

Q. How can computational modeling predict the binding affinity of this compound to adenosine A2A receptors?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyrazole-furan moiety and A2A receptor pockets (PDB ID: 4UHR).
  • Free Energy Calculations : Apply MM/GBSA to estimate binding ΔG, focusing on hydrogen bonds (e.g., between the nicotinamide carbonyl and Thr88) and π-π stacking (furan ring vs. Phe168) .
  • Validation : Compare predicted IC50 values with experimental data from radioligand displacement assays (e.g., using ^3H-ZM241385) .

Q. What experimental approaches can elucidate the role of the ethoxy group in modulating cytotoxicity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Syntize analogs with varying alkoxy groups (e.g., methoxy, propoxy) and test cytotoxicity in cancer cell lines (e.g., HCT-116 or HepG2).
  • Metabolic Profiling : Use hepatic microsomes to identify ethoxy group oxidation pathways (e.g., CYP3A4-mediated deethylation) and correlate with reduced activity .
  • ROS Assays : Measure reactive oxygen species (ROS) generation via DCFH-DA staining to assess if the ethoxy group influences oxidative stress pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.